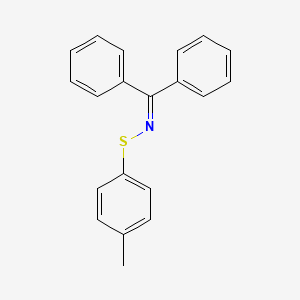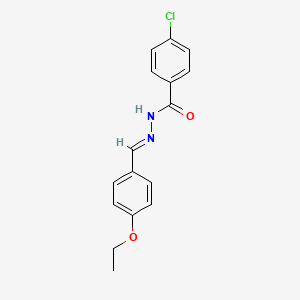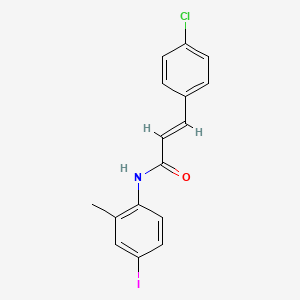
diphenylmethanone S-(4-methylphenyl)thioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethanone S-(4-methylphenyl)thioxime is a chemical compound with the molecular formula C20H17NS It is a thioxime derivative of diphenylmethanone, characterized by the presence of a thioxime group attached to the diphenylmethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenylmethanone S-(4-methylphenyl)thioxime typically involves the reaction of diphenylmethanone with 4-methylphenylthiohydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Diphenylmethanone S-(4-methylphenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to other functional groups.
Substitution: The thioxime group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Diphenylmethanone S-(4-methylphenyl)thioxime has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioxime derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of diphenylmethanone S-(4-methylphenyl)thioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes, receptors, and other cellular components.
類似化合物との比較
Similar Compounds
Similar compounds to diphenylmethanone S-(4-methylphenyl)thioxime include:
- Diphenylmethanone S-phenylthioxime
- Diphenylmethanone O-benzhydryloxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-methylphenyl)thioxime
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C20H17NS |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)sulfanyl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17NS/c1-16-12-14-19(15-13-16)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChIキー |
DEWKMDXPQKLQCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)

![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)

![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)


![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)
